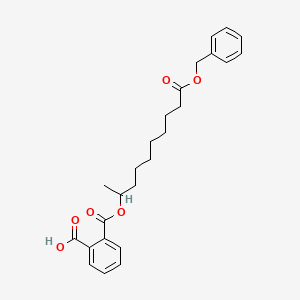
2-(((10-(Benzyloxy)-10-oxodecan-2-yl)oxy)carbonyl)benzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Monocarboxyisodecyl Phthalate Benzyl Ester is a chemical compound belonging to the class of phthalate esters Phthalate esters are widely used as plasticizers, which are substances added to plastics to increase their flexibility, transparency, durability, and longevity
Preparation Methods
Synthetic Routes and Reaction Conditions: Monocarboxyisodecyl Phthalate Benzyl Ester can be synthesized through the esterification of monocarboxyisodecyl phthalate with benzyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of Monocarboxyisodecyl Phthalate Benzyl Ester involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated to the required temperature and maintained under reflux conditions. After the reaction is complete, the product is purified through distillation or other separation techniques to obtain the pure ester.
Chemical Reactions Analysis
Types of Reactions: Monocarboxyisodecyl Phthalate Benzyl Ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and benzyl alcohol.
Reduction: The ester can be reduced using reducing agents such as lithium aluminum hydride to produce the corresponding alcohol.
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis typically involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent used for the reduction of esters.
Transesterification: This reaction often requires an alcohol and a catalyst, such as sodium methoxide or sulfuric acid.
Major Products Formed:
Hydrolysis: Monocarboxyisodecyl phthalate and benzyl alcohol.
Reduction: Monocarboxyisodecyl alcohol and benzyl alcohol.
Transesterification: Various esters depending on the alcohol used in the reaction.
Scientific Research Applications
Monocarboxyisodecyl Phthalate Benzyl Ester has several scientific research applications, including:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential effects on biological systems, particularly in studies related to endocrine disruption.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized as a plasticizer in the production of flexible plastics and as an additive in coatings and adhesives.
Mechanism of Action
The mechanism of action of Monocarboxyisodecyl Phthalate Benzyl Ester involves its interaction with various molecular targets. As a plasticizer, it embeds itself within the polymer matrix, increasing the flexibility and durability of the material. In biological systems, it may interact with cellular membranes, altering their permeability and potentially disrupting normal cellular functions. The exact molecular pathways involved in its biological effects are still under investigation.
Comparison with Similar Compounds
Monocarboxyisodecyl Phthalate Benzyl Ester can be compared with other phthalate esters such as:
- Diethyl Phthalate
- Dibutyl Phthalate
- Diisobutyl Phthalate
- Di(2-ethylhexyl) Phthalate
Uniqueness: Monocarboxyisodecyl Phthalate Benzyl Ester is unique due to its specific ester structure, which imparts distinct physical and chemical properties. Compared to other phthalate esters, it may offer different levels of plasticizing efficiency and stability, making it suitable for specific applications where these properties are desired.
Properties
Molecular Formula |
C25H30O6 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
2-(10-oxo-10-phenylmethoxydecan-2-yl)oxycarbonylbenzoic acid |
InChI |
InChI=1S/C25H30O6/c1-19(31-25(29)22-16-11-10-15-21(22)24(27)28)12-6-3-2-4-9-17-23(26)30-18-20-13-7-5-8-14-20/h5,7-8,10-11,13-16,19H,2-4,6,9,12,17-18H2,1H3,(H,27,28) |
InChI Key |
VGELOXIYYJGIKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCCCCC(=O)OCC1=CC=CC=C1)OC(=O)C2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















